2-(4-Ethylphenoxy)-5-methylaniline
Description
2-(4-Ethylphenoxy)-5-methylaniline (C15H17NO2, molecular weight: 243.3 g/mol) is an aromatic amine featuring a 4-ethylphenoxy substituent at the 2-position and a methyl group at the 5-position of the aniline ring. Its ethylphenoxy group enhances lipophilicity, influencing solubility and interaction with biological targets .
Properties
IUPAC Name |
2-(4-ethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-5-7-13(8-6-12)17-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANTVEIZIDCKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-ethylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-ethylphenol is then reacted with 2-chloro-5-methylaniline in the presence of a base like potassium carbonate to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Ethylphenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Ethylphenoxy vs. Sulfonyl vs. Phenoxy: The sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline enhances polarity and hydrogen-bonding capacity, critical for VEGFR2 inhibition . Steric Effects: The isopropyl group in 2-(4-isopropylphenoxy)-5-methylaniline introduces steric bulk, likely reducing reactivity and contributing to its discontinuation .
Biological Activity
2-(4-Ethylphenoxy)-5-methylaniline is an organic compound that has gained attention in recent years due to its diverse biological activities. This compound belongs to the class of aniline derivatives and features a phenoxy group that is substituted with an ethyl group and a methylaniline moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals, agriculture, and materials science.
- Molecular Formula : C13H17NO
- Molecular Weight : 205.28 g/mol
- Chemical Structure : The compound consists of a phenoxy group linked to a 5-methylaniline structure, which influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective against strains such as Staphylococcus aureus |
| Gram-negative Bacteria | Active against Escherichia coli and Pseudomonas aeruginosa |
| Fungi | Inhibitory effects on Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of pathways involved in cell proliferation and survival.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the inhibition of specific kinases and transcription factors that are crucial for tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
- Receptor Modulation : It may act on specific receptors, altering cellular signaling pathways that control growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Case Studies
A series of case studies have highlighted the potential applications of this compound:
- Study 1 : Investigated the antimicrobial efficacy against multi-drug resistant strains, demonstrating a promising alternative to conventional antibiotics.
- Study 2 : Focused on its anticancer properties, revealing significant cytotoxic effects on breast cancer cells in vitro, suggesting further exploration for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
